molecular formula C8H6O4.2H3N<br>C8H12N2O4 B1583332 Azane;phthalic acid CAS No. 523-24-0

Azane;phthalic acid

Cat. No.: B1583332
CAS No.: 523-24-0
M. Wt: 200.19 g/mol
InChI Key: CHCFOMQHQIQBLZ-UHFFFAOYSA-N
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Description

Azane: is a term used to describe a class of compounds consisting of nitrogen and hydrogen atoms, with the simplest form being ammonia (NH₃). Phthalic acid , also known as benzene-1,2-dicarboxylic acid, is an aromatic dicarboxylic acid with the chemical formula C₆H₄(CO₂H)₂. It is a white crystalline solid that is slightly soluble in water. Phthalic acid is primarily used in the production of phthalate esters, which are used as plasticizers in the manufacture of plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalic acid can be synthesized through the catalytic oxidation of naphthalene or ortho-xylene to produce phthalic anhydride, which is then hydrolyzed to form phthalic acid . The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or potassium dichromate under acidic conditions .

Industrial Production Methods: In industrial settings, phthalic acid is produced by the catalytic oxidation of ortho-xylene or naphthalene using a vanadium pentoxide catalyst. The resulting phthalic anhydride is then hydrolyzed to yield phthalic acid . This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Phthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Phthalic acid is one of three isomers of benzenedicarboxylic acid, the others being:

Uniqueness:

Phthalic acid’s unique position as an ortho-dicarboxylic acid allows it to form anhydrides and esters more readily compared to its isomers, making it highly valuable in industrial applications.

Properties

CAS No.

523-24-0

Molecular Formula

C8H6O4.2H3N
C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

diazanium;phthalate

InChI

InChI=1S/C8H6O4.2H3N/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);2*1H3

InChI Key

CHCFOMQHQIQBLZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O.N.N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[NH4+].[NH4+]

523-24-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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